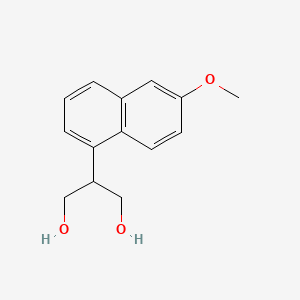

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol” is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 . It is a white to yellow solid and is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.28 . It is a white to yellow solid and is stored at a temperature of 2-8°C .Scientific Research Applications

Solubility and Derivatization Studies

Solubility Analysis

The solubility of compounds similar to 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol, like (S)-Naproxen, has been studied in various solvents. This research is crucial for understanding how these compounds behave in different environments, particularly in pharmaceutical formulations (Yan et al., 2009).

Synthesis of Derivatives

There is significant research into the synthesis of various derivatives of methoxyphenyl propane-1, 3-diols, which are used as intermediates in different chemical processes. This demonstrates the compound's versatility in chemical synthesis (Tyman & Payne, 2006).

Corrosion Inhibition

- Hydrazone Derivatives as Corrosion Inhibitors: Studies on hydrazone derivatives, including ones derived from 2-(6-Methoxynaphthalen-2-yl) propanehydrazide, have shown excellent performance as corrosion inhibitors for mild steel in acidic environments. This opens avenues for its application in industrial corrosion protection (Chaouiki et al., 2020).

Analytical Applications

- Chromatographic Analysis: The compound's utility extends to analytical chemistry, where derivatives of this compound are used as fluorogenic labelling agents in chromatographic analysis of biologically significant thiols (Gatti et al., 1990).

Chemical Synthesis and Biochemistry

Metal Complex Formation

Research has shown that derivatives of 2-(6-Methoxynaphthalen-2-yl) propanoate can form complexes with various metal ions, hinting at possible applications in materials science and coordination chemistry (Yousif et al., 2013).

Biochemical Studies

The compound has been a subject of interest in biochemical studies, such as understanding the metabolism of lignin model compounds, which is essential for biodegradation and bioenergy research (Vicuña et al., 1987).

Quantum Mechanical and Spectroscopic Studies

- Theoretical Investigations: The compound has been studied using quantum mechanical and spectroscopic methods, providing insights into its electronic structure and vibrational characteristics. This is crucial for understanding its physical and chemical properties at a molecular level (Sakthivel et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIRKFSLLJQYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2707166.png)

![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2707169.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2707175.png)

![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)

![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate](/img/structure/B2707180.png)